REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([S:10]CC[Si](C)(C)C)[CH:7]=[C:6]([C:17]([F:20])([F:19])[F:18])[CH:5]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl.C(OCC)(=O)C>O1CCCC1>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:5]=[C:6]([C:17]([F:19])([F:20])[F:18])[CH:7]=[C:8]([SH:10])[CH:9]=1 |f:1.2|
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Name
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3-trifluoromethyl-5-(2-trimethylsilanyl-ethylsulfanyl)-benzoic acid methyl ester
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Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)SCC[Si](C)(C)C)C(F)(F)F)=O
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the yellow solution was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted a second time with ethyl acetate (30 mL)
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Type
|
WASH
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Details
|
The organic layers were washed with 30 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography on a 20 g column
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Type
|
WASH
|
Details
|
eluting with a gradient of n-heptane:ethyl acetate (100:0 to 0:100)
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC(=C1)C(F)(F)F)S)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |